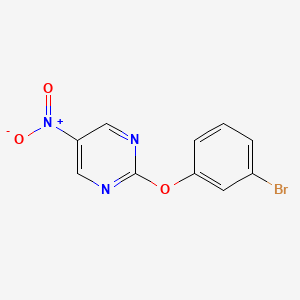

2-(3-Bromophenoxy)-5-nitropyrimidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H6BrN3O3 |

|---|---|

Molecular Weight |

296.08 g/mol |

IUPAC Name |

2-(3-bromophenoxy)-5-nitropyrimidine |

InChI |

InChI=1S/C10H6BrN3O3/c11-7-2-1-3-9(4-7)17-10-12-5-8(6-13-10)14(15)16/h1-6H |

InChI Key |

LYKUIDWPGKFLLE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Br)OC2=NC=C(C=N2)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Pathways of 2 3 Bromophenoxy 5 Nitropyrimidine and Its Derivatives

Strategic Precursor Synthesis and Functional Group Interconversion for the Pyrimidine (B1678525) Scaffold

The construction of 2-(3-Bromophenoxy)-5-nitropyrimidine (B572772) is not typically achieved through a single step but rather relies on a strategic sequence of reactions starting from simpler, commercially available precursors. The primary strategy involves the synthesis of an activated pyrimidine ring, primed for nucleophilic substitution, followed by the introduction of the phenoxy group.

A common and effective precursor for this synthesis is 2-chloro-5-nitropyrimidine (B88076) . The synthesis of this intermediate often begins with a more basic pyrimidine derivative, which undergoes a series of functional group interconversions (FGI). FGI is a critical tactic in organic synthesis that involves converting one functional group into another to facilitate a desired reaction.

One plausible pathway to 2-chloro-5-nitropyrimidine involves the following steps:

Nitration: Starting with a compound like 2-aminopyrimidine (B69317), electrophilic nitration can introduce a nitro group at the 5-position. The nitration of 2-aminopyridines, a related heterocyclic system, is known to produce a mixture of 3-nitro and 5-nitro isomers, with the 5-nitro product often being major. orgsyn.org A similar outcome is expected for 2-aminopyrimidine.

Diazotization and Sandmeyer Reaction: The resulting 2-amino-5-nitropyrimidine can then undergo a diazotization reaction using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) to form a diazonium salt. google.com This intermediate is subsequently converted to 2-chloro-5-nitropyrimidine via a Sandmeyer-type reaction.

Alternative FGI: An alternative FGI route starts from 2-hydroxy-5-nitropyrimidine . This precursor can be synthesized from 2-aminopyrimidine through nitration followed by diazotization and hydrolysis. google.com The hydroxyl group can then be converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃), a standard method for converting hydroxypyrimidines and pyridines into their chloro-analogues. google.com

The other key precursor is 3-bromophenol (B21344) , which is generally commercially available. The strategic synthesis of these precursors ensures that the subsequent phenoxylation reaction is efficient and regioselective.

Detailed Reaction Conditions and Yield Optimization Techniques for Phenoxylation and Nitration Reactions

The pivotal step in the synthesis of this compound is the phenoxylation reaction, which involves the coupling of 2-chloro-5-nitropyrimidine with 3-bromophenol. This reaction is a nucleophilic aromatic substitution (SₙAr).

Phenoxylation Reaction Conditions: The reaction is typically performed by treating 2-chloro-5-nitropyrimidine with 3-bromophenol in the presence of a base. The base deprotonates the phenol (B47542) to form the more nucleophilic phenoxide ion.

Bases: Common bases include potassium carbonate (K₂CO₃), sodium hydride (NaH), and cesium carbonate (Cs₂CO₃). The choice of base can influence the reaction rate and yield.

Solvents: Aprotic polar solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (MeCN) are preferred as they can solvate the cation of the base while leaving the nucleophile relatively free, enhancing its reactivity.

Temperature: The reaction temperature can range from room temperature to elevated temperatures (e.g., 80-120 °C) to increase the reaction rate.

Yield Optimization: Optimizing the yield for this transformation involves careful control over reaction parameters. Key factors include:

Stoichiometry: Using a slight excess of the phenol and base can drive the reaction to completion.

Anhydrous Conditions: For strong bases like NaH, strictly anhydrous conditions are necessary to prevent quenching of the base and unwanted side reactions.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products.

The table below summarizes typical conditions and their impact on the phenoxylation reaction.

| Parameter | Condition | Rationale / Effect on Yield |

| Solvent | DMF, DMSO | High polarity solvates the cation, increasing nucleophilicity of the phenoxide. Generally leads to higher yields. |

| Base | K₂CO₃, Cs₂CO₃ | Weaker bases, require higher temperatures but can be less prone to side reactions. |

| NaH | Strong base, allows for lower reaction temperatures but requires strict anhydrous conditions. | |

| Temperature | 25-120 °C | Higher temperatures increase reaction rate but can also lead to decomposition or side products. Optimization is key. |

| Reactant Ratio | 1.0-1.2 eq. of Phenol | A slight excess of the nucleophile can help drive the reaction to completion. |

Nitration: If the synthetic strategy involved nitrating a 2-(3-bromophenoxy)pyrimidine intermediate, the conditions would require a strong nitrating agent, typically a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). However, this route is less common because the pyrimidine ring is already electron-deficient, making electrophilic substitution challenging. The phenoxy group is ortho-, para-directing, but its activating effect may not be sufficient to overcome the deactivating nature of the pyrimidine nitrogens. Therefore, the more strategic approach is to install the nitro group on the pyrimidine ring prior to the phenoxylation step.

Mechanistic Elucidation of Formation Pathways, Including Nucleophilic Aromatic Substitution on Pyrimidine

The formation of this compound from 2-chloro-5-nitropyrimidine and 3-bromophenol proceeds via a well-established Nucleophilic Aromatic Substitution (SₙAr) mechanism. This pathway is characteristic of electron-deficient aromatic rings bearing a good leaving group.

The mechanism consists of two main steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex: The 3-bromophenoxide ion, a potent nucleophile, attacks the carbon atom at the C2 position of the pyrimidine ring, which bears the chlorine atom. This attack is favored because the pyrimidine ring is highly electron-deficient due to the electronegativity of the two ring nitrogens and the powerful electron-withdrawing effect of the nitro group at the C5 position. This addition step breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex . nih.govresearchgate.net The negative charge in this complex is delocalized over the pyrimidine ring and, importantly, onto the oxygen atoms of the nitro group, which provides significant stabilization.

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the elimination of the leaving group, which in this case is the chloride ion (Cl⁻). This step is typically fast.

The presence of the nitro group is crucial for the feasibility of this reaction. It activates the ring towards nucleophilic attack by withdrawing electron density, thereby stabilizing the negatively charged Meisenheimer intermediate. nih.gov Studies on related systems, such as 2-chloropyridines, have shown that electron-withdrawing substituents significantly enhance the rate of nucleophilic substitution. nih.govresearchgate.net

Regioselectivity and Stereoselectivity Considerations in the Synthesis of Related Compounds

Regioselectivity: Regioselectivity is a critical consideration in the synthesis of substituted pyrimidines. In the context of this compound synthesis, regioselectivity arises in two key stages: the initial substitution on the pyrimidine ring and the placement of the nitro group.

Phenoxylation on Dihalopyrimidines: If a precursor like 2,4-dichloropyrimidine (B19661) were used, the incoming nucleophile (3-bromophenoxide) would preferentially attack one of the two positions. Generally, the C4 position of a pyrimidine ring is more reactive towards nucleophiles than the C2 position. stackexchange.com This is attributed to the electronic properties of the ring and the stability of the resulting Meisenheimer complex. Therefore, to ensure the desired 2-phenoxy isomer, starting with a precursor like 2-chloro-5-nitropyrimidine, where only one position is available for substitution, is the most effective strategy.

Stereoselectivity: The target molecule, this compound, is achiral and does not have any stereocenters. Therefore, stereoselectivity is not a consideration in its synthesis. However, if chiral derivatives were to be synthesized, for instance, by using a chiral, non-racemic substituted phenol, then stereoselectivity would become a relevant factor to consider, although the reaction mechanism itself does not create a new stereocenter at the pyrimidine core.

Exploration of Sustainable and Green Chemistry Approaches in Synthetic Routes

Modern synthetic chemistry places increasing emphasis on sustainable and green practices aimed at reducing environmental impact. Several green chemistry principles can be applied to the synthesis of this compound.

Alternative Solvents: Traditional solvents like DMF and DMSO are effective but have environmental and health concerns. Exploring greener alternatives such as ionic liquids, supercritical fluids, or even solvent-free conditions could significantly improve the sustainability of the process.

Catalysis: While the uncatalyzed SₙAr reaction is often efficient due to the activated substrate, exploring transition-metal catalysis (e.g., copper or palladium) could potentially allow the use of less reactive precursors (like 2-bromopyrimidines) under milder conditions, though this adds the complexity of catalyst removal.

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times from hours to minutes, leading to significant energy savings and often cleaner reactions with higher yields. The phenoxylation step is a prime candidate for optimization using microwave irradiation.

Flow Chemistry: The use of microfluidic reactors offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and higher yields. nih.gov The C-O bond formation via SₙAr has been shown to be highly efficient in microfluidic systems, providing a high-yield and sustainable route to phenoxy-substituted heteroaromatics. nih.gov

Atom Economy: The primary synthetic route via SₙAr has good atom economy, as the main byproduct is a simple salt (e.g., KCl). Synthetic strategies should be designed to maximize the incorporation of all reactant atoms into the final product.

By integrating these approaches, the synthesis of this compound and its derivatives can be made more efficient, safer, and environmentally benign.

Comprehensive Spectroscopic and Analytical Methodologies for Structural Elucidation of 2 3 Bromophenoxy 5 Nitropyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

For 2-(3-bromophenoxy)-5-nitropyrimidine (B572772), ¹H NMR spectroscopy would be expected to reveal distinct signals for each of the chemically non-equivalent protons on the pyrimidine (B1678525) and bromophenoxy rings. The pyrimidine protons, being part of a highly electron-deficient ring due to the two nitrogen atoms and the nitro group, would appear at a significantly downfield chemical shift, likely in the range of 9.0-9.5 ppm. The protons on the bromophenoxy ring would resonate in the aromatic region, typically between 7.0 and 8.0 ppm. The specific splitting patterns (e.g., doublet, triplet, doublet of doublets) for each signal, governed by spin-spin coupling with neighboring protons, would allow for the unambiguous assignment of each proton to its specific position on the rings.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The carbon atoms of the pyrimidine ring, particularly those bonded to nitrogen and the carbon bearing the nitro group, would be significantly deshielded and appear at the downfield end of the spectrum. The carbons of the bromophenoxy ring would resonate at chemical shifts characteristic of aromatic systems, with the carbon atom directly bonded to the bromine atom showing a distinct shift due to the halogen's influence.

Table 1: Predicted ¹H NMR Spectral Data for this compound Data is hypothetical and based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Pyrimidine H-4/H-6 | 9.25 | s | - |

| Bromophenoxy H-2' | 7.50 | t | 2.0 |

| Bromophenoxy H-4' | 7.65 | ddd | 8.0, 2.0, 1.0 |

| Bromophenoxy H-5' | 7.40 | t | 8.0 |

| Bromophenoxy H-6' | 7.20 | ddd | 8.0, 2.0, 1.0 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound Data is hypothetical and based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrimidine C-2 | 162.0 |

| Pyrimidine C-4/C-6 | 158.0 |

| Pyrimidine C-5 | 140.0 |

| Bromophenoxy C-1' | 152.0 |

| Bromophenoxy C-2' | 120.0 |

| Bromophenoxy C-3' | 123.0 |

| Bromophenoxy C-4' | 131.0 |

| Bromophenoxy C-5' | 128.0 |

| Bromophenoxy C-6' | 118.0 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with very high accuracy (typically to within 5 parts per million). For this compound (C₁₀H₆BrN₃O₃), the expected monoisotopic mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value to confirm the elemental composition.

In addition to molecular formula determination, mass spectrometry provides valuable structural information through the analysis of fragmentation patterns. libretexts.orgnih.gov By inducing fragmentation of the molecular ion, a unique "fingerprint" of daughter ions is produced. The fragmentation of this compound would likely involve characteristic cleavages. Common fragmentation pathways could include the loss of the nitro group (NO₂), cleavage of the ether bond (C-O), and fragmentation of the pyrimidine ring. libretexts.org The presence of bromine would be indicated by a characteristic isotopic pattern for bromine-containing fragments (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). youtube.com

Table 3: Predicted HRMS Data and Major Fragments for this compound Data is hypothetical and based on established fragmentation principles.

| Ion | Calculated m/z | Interpretation |

| [M]⁺ | 309.96 | Molecular Ion |

| [M-NO₂]⁺ | 263.98 | Loss of nitro group |

| [C₆H₄BrO]⁺ | 170.95 | Bromophenoxy cation |

| [C₄H₂N₃O]⁺ | 108.02 | Nitropyrimidine fragment |

| [C₆H₄Br]⁺ | 154.96 | Bromophenyl cation |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Confirmation and Electronic Transition Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show several characteristic absorption bands that confirm its structure. Strong asymmetric and symmetric stretching vibrations for the nitro group (N-O) are expected to appear in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The C-O-C stretching of the ether linkage would produce a distinct band, typically around 1200-1250 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aromatic C=C stretching bands would appear in the 1400-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mdpi.com Aromatic and conjugated systems, such as the one in this compound, absorb UV or visible light to promote electrons to higher energy orbitals. The spectrum is expected to show strong absorptions characteristic of π → π* transitions associated with the conjugated pyrimidine and benzene (B151609) ring systems. nih.gov The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maximum to a longer wavelength compared to the unsubstituted parent compound. nih.gov

Table 4: Predicted IR and UV-Vis Spectroscopic Data for this compound Data is hypothetical and based on typical group frequencies and electronic transitions.

| Technique | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Interpretation |

| IR | ~1530 | Asymmetric NO₂ stretch |

| IR | ~1350 | Symmetric NO₂ stretch |

| IR | ~1240 | Aryl-O-Aryl C-O stretch |

| IR | ~1580, ~1475 | Aromatic C=C stretch |

| UV-Vis | ~270 | π → π* transition (aromatic rings) |

| UV-Vis | ~320 | n → π* or charge-transfer band (nitro group influence) |

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studies

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. amanote.comnih.govvensel.org If a suitable single crystal of this compound can be grown, this method can provide an exact molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov

The analysis would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state. Of particular interest would be the dihedral angle between the planes of the pyrimidine and bromophenoxy rings, which is dictated by the geometry of the central ether linkage. Furthermore, X-ray crystallography would elucidate the intermolecular interactions, such as π-stacking or halogen bonding, that govern the packing of the molecules in the crystal lattice. This information is invaluable for understanding the solid-state properties of the compound.

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation

Chromatographic techniques are essential for the separation, isolation, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds like this compound.

A typical HPLC method would employ a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile or methanol, often with a small amount of acid (like formic acid) to ensure good peak shape. The compound would elute at a specific retention time, and its purity would be assessed by the area percentage of its peak relative to any impurity peaks detected by a UV detector. A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure the separation of compounds with a range of polarities.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be used if the compound is sufficiently volatile and thermally stable. In GC-MS, the sample is vaporized and separated based on its boiling point and interactions with a stationary phase before being detected by a mass spectrometer, which provides both quantitative data and structural information about the components of the mixture.

Computational Chemistry and Theoretical Modeling Studies of 2 3 Bromophenoxy 5 Nitropyrimidine

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

For 2-(3-Bromophenoxy)-5-nitropyrimidine (B572772), DFT calculations would be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. This optimized structure provides a clear three-dimensional representation of the molecule in its lowest energy state.

From this, the electronic structure can be detailed. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated. This map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the nitro group and the pyrimidine (B1678525) nitrogen atoms, indicating sites susceptible to electrophilic attack, and positive potential elsewhere.

Global reactivity descriptors, such as electronegativity, chemical hardness, and electrophilicity index, can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity.

Illustrative Data from Quantum Chemical Calculations:

| Parameter | Predicted Value |

|---|---|

| Energy of HOMO | Value in eV |

| Energy of LUMO | Value in eV |

| HOMO-LUMO Gap | Value in eV |

| Dipole Moment | Value in Debye |

| Electronegativity (χ) | Value in eV |

| Chemical Hardness (η) | Value in eV |

This table illustrates the type of data that would be generated from DFT calculations for this compound.

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Target Interactions (Pre-Clinical Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In a pre-clinical context, this is invaluable for predicting the binding mode of a potential drug molecule (ligand) to a biological target, such as a protein or enzyme.

For this compound, molecular docking studies would be conducted to investigate its potential as an inhibitor for specific enzymes implicated in disease pathways. The three-dimensional structure of the target protein, typically obtained from the Protein Data Bank, is used as the receptor. The docking algorithm then samples a large number of possible conformations of the ligand within the binding site of the receptor, scoring each based on a force field that estimates the binding affinity.

The results of a docking study would provide a binding energy score, indicating the strength of the interaction, and a detailed visualization of the binding pose. This would reveal key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (potentially involving the bromine atom) between this compound and the amino acid residues of the target protein.

Following molecular docking, Molecular Dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. An MD simulation would model the movement of atoms in the complex, providing insights into the flexibility of both the ligand and the protein and the persistence of the interactions identified in the docking study. The stability of the complex is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions over the simulation period.

Illustrative Molecular Docking Results:

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Example Kinase (e.g., 1ABC) | -8.5 | Lys72, Glu91, Leu144 | Hydrogen Bond, Hydrophobic |

This table is an example of the data that would be produced from molecular docking studies of this compound with hypothetical protein targets.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Quantum chemical calculations can also predict various spectroscopic properties of a molecule. For this compound, theoretical vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. These theoretical spectra can then be compared with experimentally obtained spectra to confirm the molecular structure and aid in the assignment of vibrational modes to specific functional groups.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted. The calculated chemical shifts, when compared to experimental data, can help in the complete assignment of the NMR spectrum and confirm the connectivity of atoms within the molecule.

Theoretical UV-Vis absorption spectra can also be calculated using Time-Dependent DFT (TD-DFT). This would predict the electronic transitions responsible for the absorption of light, which can be correlated with the experimental UV-Vis spectrum.

Illustrative Comparison of Predicted and Experimental Spectroscopic Data:

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| FT-IR (cm⁻¹) | ||

| C-Br Stretch | ~650 | Observed peak |

| NO₂ Symmetric Stretch | ~1350 | Observed peak |

| C=N Stretch (pyrimidine) | ~1580 | Observed peak |

| ¹³C NMR (ppm) | ||

| C-Br (bromophenyl) | ~122 | Observed chemical shift |

| C-NO₂ (pyrimidine) | ~150 | Observed chemical shift |

This table provides an illustrative example of how theoretical spectroscopic data for this compound would be compared with experimental findings.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For a flexible molecule like this compound, which has rotatable bonds connecting the phenoxy group to the pyrimidine ring, conformational analysis is crucial.

Structure-Energy Relationship Investigations

Structure-energy relationship studies investigate how modifications to the molecular structure affect its stability and energy. For this compound, this could involve computational studies on a series of related analogues. By systematically changing substituents on the phenoxy or pyrimidine rings and calculating the corresponding energies, a quantitative structure-activity relationship (QSAR) model could be developed.

These studies would help to understand the energetic consequences of structural changes. For instance, the effect of the bromine atom's position on the phenoxy ring or the presence of different functional groups on the pyrimidine ring could be evaluated in terms of molecular stability and electronic properties. This information is vital for the rational design of new molecules with desired properties.

Structure Activity Relationship Sar Studies and Molecular Design Strategies for 2 3 Bromophenoxy 5 Nitropyrimidine Analogs

Rational Design of Derivatives Based on the 2-(3-Bromophenoxy)-5-nitropyrimidine (B572772) Scaffold

The rational design of novel bioactive compounds from a lead structure like this compound involves a systematic approach to modify its chemical structure to enhance therapeutic activity, selectivity, and pharmacokinetic properties. The core scaffold presents three primary regions for modification: the pyrimidine (B1678525) ring, the phenoxy group, and the substituents on both rings (nitro and bromo groups).

Pyrimidine Ring Modifications: The pyrimidine core is a crucial pharmacophoric element in numerous biologically active molecules. Design strategies often focus on introducing substituents at the 4- and 6-positions. For instance, the addition of small alkyl or amino groups could modulate the electronic properties and steric profile of the molecule, potentially influencing its interaction with a biological target.

Phenoxy Group Modifications: The 3-bromo-substituted phenyl ring offers multiple avenues for derivatization. The bromine atom itself can be replaced with other halogens (F, Cl, I) or with bioisosteric groups to probe the importance of its size, electronegativity, and potential for halogen bonding. Furthermore, additional substituents could be introduced on the phenyl ring to explore hydrophobic, hydrophilic, and electronic interactions with a target's binding site.

Substituent Modification:

Nitro Group: The strong electron-withdrawing nature of the 5-nitro group significantly influences the electronic character of the pyrimidine ring. A key design strategy involves replacing this group with other electron-withdrawing moieties like cyano (-CN) or sulfonyl (-SO₂R) groups to fine-tune this effect. Conversely, replacing it with electron-donating groups could drastically alter the molecule's properties and biological activity.

Bromo Group: The bromine at the 3-position of the phenoxy ring can be moved to the 2- or 4-positions to investigate positional isomers' impact on activity. This exploration helps in mapping the steric and electronic tolerance of the target's binding pocket.

A common strategy in rational drug design is scaffold hopping, where the pyrimidine core might be replaced with other heterocyclic systems like triazines or pyridines to identify novel scaffolds with improved properties while retaining key binding interactions. nih.gov

Systematic Substituent Effects on Biological or Chemical Activities (Pre-Clinical Focus)

The biological or chemical activity of derivatives from the this compound scaffold is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies aim to systematically decipher these effects.

Effect of Phenyl Ring Substitution: Modifications on the phenoxy ring are critical for tuning the activity. For many classes of 2-phenoxypyrimidine (B1148737) inhibitors of various enzymes, the substitution pattern on the phenyl ring dictates potency and selectivity.

Halogens: Introducing different halogens (F, Cl, Br) at various positions can impact activity through steric and electronic effects, as well as by forming specific halogen bonds with the protein target.

Hydrophobic Groups: Small alkyl or alkoxy groups can enhance binding affinity by occupying hydrophobic pockets within the target protein. For example, in related thieno-pyrimidine derivatives, bulky groups in specific regions were found to increase biological activity. mdpi.com

Hydrogen Bond Donors/Acceptors: Adding groups like hydroxyl (-OH), amino (-NH₂), or carboxyl (-COOH) can introduce new hydrogen bonding interactions, potentially increasing binding affinity and specificity.

Effect of Pyrimidine Ring Substitution: The 5-nitro group is a powerful electron-withdrawing group that polarizes the pyrimidine ring.

Electron-Withdrawing Groups (EWGs): The activity is often sensitive to the strength of the EWG at position 5. Replacing the nitro group with a cyano or trifluoromethyl group would maintain the electron-deficient nature of the ring but alter the steric and hydrogen-bonding potential.

Electron-Donating Groups (EDGs): Replacing the nitro group with an amino or methoxy (B1213986) group would fundamentally change the electronic properties of the scaffold, which could lead to a different or loss of biological activity.

The following table illustrates a hypothetical SAR study based on common findings for pyrimidine derivatives, showing how systematic changes could influence biological activity (e.g., IC₅₀ values against a hypothetical kinase).

| Compound ID | R1 (Pyrimidine-C5) | R2 (Phenoxy-C3) | R3 (Other Phenoxy) | Hypothetical IC₅₀ (nM) | Rationale for Change |

| Lead | -NO₂ | -Br | H | 100 | Starting Compound |

| Analog 1 | -CN | -Br | H | 150 | Test alternative electron-withdrawing group |

| Analog 2 | -NH₂ | -Br | H | >10000 | Evaluate importance of electron-withdrawing nature |

| Analog 3 | -NO₂ | -Cl | H | 80 | Probe effect of smaller halogen |

| Analog 4 | -NO₂ | -Br | 4-F | 50 | Add potential H-bond acceptor/halogen bond donor |

| Analog 5 | -NO₂ | -Br | 4-CH₃ | 250 | Explore hydrophobic pocket at C4 position |

Pharmacophore Modeling and Lead Optimization Strategies for Potential Biological Targets (Pre-Clinical Focus)

Lead optimization is a crucial phase in drug discovery that aims to enhance the properties of a lead compound to convert it into a clinical candidate. danaher.comoncodesign-services.com For the this compound scaffold, this process would be guided by pharmacophore modeling and iterative chemical synthesis.

A pharmacophore model identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For a derivative of this scaffold, a hypothetical pharmacophore model might include:

A hydrogen bond acceptor feature (from the nitrogen atoms in the pyrimidine ring).

An aromatic/hydrophobic feature (from the phenoxy ring).

An additional hydrophobic or halogen bond donor feature (from the bromo substituent).

An electrostatic feature (from the nitro group).

Lead Optimization Strategies:

Potency and Selectivity Enhancement: Guided by the pharmacophore model, medicinal chemists would synthesize new analogs to improve interactions with the target. This involves fine-tuning the size and electronic properties of substituents to maximize binding affinity and exploit unique features of the target's binding site compared to off-targets. youtube.com

Improving ADMET Properties: A major goal of lead optimization is to improve the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. danaher.com Modifications might include:

Introducing polar groups to improve solubility.

Blocking sites of metabolism (e.g., by replacing a metabolically labile hydrogen with fluorine).

Modulating lipophilicity to achieve optimal cell permeability and distribution.

Structure-Based Drug Design (SBDD): If the 3D structure of the biological target is known, SBDD can be employed. Docking studies would predict how analogs of this compound bind to the active site, providing valuable insights for designing new derivatives with improved binding modes. nih.gov

The iterative process of design, synthesis, and testing is central to lead optimization. youtube.com Computational tools for QSAR and ADMET prediction help prioritize which compounds to synthesize, making the process more efficient. benthamdirect.com

Bioisosteric Replacements and Their Impact on Activity and Selectivity

Bioisosteric replacement is a strategy used in medicinal chemistry to swap one atom or group of atoms for another with similar physical or chemical properties, with the goal of improving the compound's biological properties. cambridgemedchemconsulting.com This technique is a cornerstone of lead optimization.

For the this compound scaffold, several bioisosteric replacements could be explored:

Carboxylic Acid Isosteres: If the molecule were found to be a carboxylic acid mimic, the nitro group could potentially be replaced by a tetrazole or a hydroxamic acid, which are common bioisosteres for the carboxyl group.

Amide Bioisosteres: In some contexts, functional groups can be replaced by heterocyclic rings. For instance, a 1,2,4-triazole (B32235) has been successfully used as a bioisosteric replacement for an amide group in pyrazolo[1,5-a]pyrimidine (B1248293) inhibitors. acs.org

Ring Bioisosteres: The phenyl ring could be replaced by other aromatic heterocycles like pyridine (B92270) or thiophene. A pyridine ring, for example, introduces a nitrogen atom that can act as a hydrogen bond acceptor and modulate the compound's solubility and metabolic stability. cambridgemedchemconsulting.com Similarly, the pyrimidine ring itself could be replaced by a pyridazine (B1198779) or other diazine core to alter the arrangement of hydrogen bond donors and acceptors. nih.gov

Halogen Bioisosteres: The bromine atom could be replaced by a trifluoromethyl (-CF₃) or cyano (-CN) group. While electronically different, these groups are sterically similar and can occupy the same pocket, potentially altering dipole interactions and metabolic stability.

The impact of such replacements can be profound, affecting not just potency but also selectivity, solubility, and metabolic fate. The table below provides examples of potential bioisosteric replacements and their predicted impact.

| Original Group | Bioisosteric Replacement | Potential Impact on Properties |

| 5-Nitro (-NO₂) group | Cyano (-CN) | Reduced steric bulk, maintained electron-withdrawing character, potentially altered H-bonding. |

| 3-Bromo (-Br) group | Trifluoromethyl (-CF₃) | Increased lipophilicity, potential for improved metabolic stability, altered electronic interactions. |

| Phenoxy linker (-O-) | Thioether (-S-) or Methylene (-CH₂-) | Altered bond angle and flexibility of the molecule, potentially changing the orientation of the phenyl ring in the binding pocket. |

| Phenyl ring | Pyridyl ring | Increased polarity and solubility, potential for new hydrogen bonding interactions, possible change in metabolic profile. |

Exploration of Biological Activities and Underlying Mechanisms of Action Pre Clinical, in Vitro/non Human in Vivo Studies

Enzyme Inhibition and Activation Studies at the Molecular Level

A comprehensive search of scientific databases did not yield any specific studies detailing the inhibitory or activation effects of 2-(3-Bromophenoxy)-5-nitropyrimidine (B572772) on any particular enzyme. The general class of pyrimidine-containing compounds has been investigated for a range of enzyme inhibitory activities. However, without specific experimental data for this compound, its profile as an enzyme modulator remains uncharacterized.

Receptor Binding Affinity and Selectivity Profiling

There is currently no available research that has profiled the binding affinity and selectivity of this compound for any specific biological receptors, such as G protein-coupled receptors (GPCRs) or kinases. Receptor binding assays are crucial for understanding the potential pharmacological effects of a compound, and the absence of such data for this compound means its potential interactions with cellular receptors are unknown.

Cellular Assays for Specific Biological Pathways

No published cellular assay results were found for this compound. Consequently, its effects on key biological pathways such as cell proliferation, apoptosis, signal transduction, and its potential antimicrobial activity at a cellular level have not been documented. While nitroaromatic compounds and pyrimidine (B1678525) derivatives are known to exhibit antimicrobial properties, specific data for this compound is lacking.

Efficacy in Relevant Non-Human Model Systems

In the absence of cellular activity data, it is unsurprising that there are no reports on the efficacy of this compound in non-human model systems for antimicrobial, antiviral, or antiparasitic screening. Such in vivo or whole-organism studies are typically preceded by promising in vitro results, which are not currently available for this compound.

Elucidation of Mechanism of Action at the Molecular and Sub-cellular Levels

Given the lack of foundational biological activity data, the mechanism of action for this compound at the molecular and sub-cellular levels has not been elucidated. Understanding how a compound exerts its effects is contingent on first identifying that it has a measurable biological activity.

Advanced Applications and Multidisciplinary Potential of 2 3 Bromophenoxy 5 Nitropyrimidine Beyond Chemical Biology

Catalytic Applications in Organic Transformations

The inherent reactivity and electronic properties of 2-(3-Bromophenoxy)-5-nitropyrimidine (B572772) position it as a promising, yet unexplored, candidate in the field of catalysis. The pyrimidine (B1678525) ring, with its nitrogen atoms, can act as a coordinating site for metal centers, forming the basis for novel catalysts. The electron-withdrawing nature of the nitro group and the steric and electronic influence of the bromophenoxy moiety can be strategically manipulated to fine-tune the catalytic activity and selectivity of such metal complexes.

Potential Catalytic Roles:

Transition Metal Catalysis: The nitrogen atoms of the pyrimidine ring could serve as ligands for transition metals like palladium, copper, or ruthenium, which are pivotal in a vast array of organic transformations. researchgate.net Such complexes could potentially catalyze cross-coupling reactions, C-H activation, and asymmetric synthesis. The bromo-substituent on the phenoxy ring could also participate directly in certain catalytic cycles, for instance, as a leaving group in cross-coupling reactions.

Organocatalysis: While less explored for this specific molecule, the fundamental structure contains elements that could be adapted for organocatalysis. nih.gov For example, the pyrimidine core could be functionalized to create chiral scaffolds that can catalyze stereoselective reactions. nih.gov

Further research into the synthesis of metal complexes of this compound and their subsequent evaluation in a range of catalytic reactions is warranted to uncover their potential in this domain.

Role in Materials Science and Polymer Chemistry (e.g., Non-Linear Optics)

The field of materials science is continually in search of new molecules with unique optical, electronic, and thermal properties. The structure of this compound suggests its potential utility in the design of advanced materials.

Non-Linear Optics (NLO):

Materials with significant NLO properties are crucial for applications in telecommunications, optical computing, and photonics. americanpharmaceuticalreview.comutwente.nl The key to a molecule possessing NLO activity is often a combination of an electron-donating group and an electron-withdrawing group connected by a π-conjugated system. In this compound, the phenoxy group can act as an electron donor and the nitro-substituted pyrimidine as a strong electron acceptor. This "push-pull" system is a well-established motif for generating second-order NLO effects. rsc.org

| Molecular Feature | Potential Contribution to NLO Properties |

| Nitro-substituted pyrimidine | Strong electron-withdrawing group, enhancing molecular hyperpolarizability. |

| Bromophenoxy group | Electron-donating group, completing the "push-pull" system. |

| Aromatic rings | Provide a degree of π-conjugation for efficient charge transfer. |

Polymer Chemistry:

The compound could also be incorporated into polymer chains to imbue them with specific properties. warwick.ac.ukwarwick.ac.uk The bromo-substituent provides a reactive handle for polymerization reactions, such as Suzuki or Stille coupling, allowing for the creation of conjugated polymers. These polymers could exhibit interesting electronic and photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

Sensor Development and Chemo-/Biosensing Applications

The development of selective and sensitive chemical sensors and biosensors is a critical area of research. The structure of this compound offers several features that could be exploited for sensing applications.

Chemosensors:

The pyrimidine core and the nitro group are capable of engaging in various non-covalent interactions, including hydrogen bonding and π-stacking. These interactions can be highly specific for certain analytes. Upon binding of an analyte, a change in the photophysical properties of the molecule, such as fluorescence or absorbance, could be observed, forming the basis of a sensing mechanism. For instance, the coordination of metal ions to the pyrimidine nitrogen atoms could lead to a detectable optical response. rsc.org

Biosensors:

For biosensing applications, the molecule could be functionalized with biorecognition elements, such as peptides or nucleic acids. The bromo-substituent provides a convenient point of attachment for such modifications. The resulting conjugate could then be used to detect specific biological targets, with the pyrimidine core acting as a signaling unit.

| Sensing Component | Potential Role in Sensor Design |

| Pyrimidine Nitrogens | Coordination sites for metal ions or hydrogen bond donors for anions. |

| Nitro Group | Can influence the electronic properties and participate in charge-transfer interactions upon analyte binding. |

| Bromo-substituent | A reactive site for covalent attachment to surfaces or biomolecules. |

Exploration as a Ligand in Coordination Chemistry

The ability of the pyrimidine ring to coordinate with metal ions is a fundamental aspect that underpins many of its potential applications. nih.govnih.gov The systematic study of this compound as a ligand in coordination chemistry could lead to the discovery of novel metal-organic frameworks (MOFs), coordination polymers, and discrete metal complexes with interesting magnetic, optical, or catalytic properties. rsc.orgrsc.org

The coordination behavior of this ligand would be influenced by the electronic effects of the nitro and bromophenoxy groups, which could modulate the Lewis basicity of the pyrimidine nitrogen atoms. The steric bulk of the bromophenoxy group could also direct the self-assembly of metal-ligand structures, leading to the formation of unique and predictable architectures.

Potential Coordination Complexes and Their Applications:

| Metal Center | Potential Complex Properties and Applications |

| Lanthanides (e.g., Eu³⁺, Tb³⁺) | Luminescent materials for lighting and displays. |

| Transition Metals (e.g., Cu²⁺, Fe³⁺) | Magnetic materials, catalysts for organic reactions. |

| Noble Metals (e.g., Ru²⁺, Re⁺) | Photochemically active complexes for sensing or catalysis. uzh.chmdpi.comnih.govmdpi.com |

Future Research Directions and Translational Perspectives for 2 3 Bromophenoxy 5 Nitropyrimidine Research

Emerging Synthetic Strategies for Novel Derivatives

The generation of a diverse chemical library based on the 2-(3-Bromophenoxy)-5-nitropyrimidine (B572772) core is a primary objective for elucidating structure-activity relationships (SAR). nih.gov Future synthetic efforts will likely move beyond traditional methods to embrace more efficient, versatile, and environmentally conscious strategies.

Key emerging strategies include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single pot to form a final product, offer a highly efficient route to complex molecules. rasayanjournal.co.in Applying MCRs could rapidly generate a wide array of derivatives by varying the initial building blocks, thereby accelerating the discovery of compounds with enhanced biological activity.

Microwave-Assisted and Ultrasound-Assisted Synthesis: These energy-efficient techniques can significantly reduce reaction times, improve yields, and promote the formation of products that may be inaccessible through conventional heating. powertechjournal.com Their application in synthesizing pyrimidine (B1678525) derivatives has been shown to be effective and aligns with the principles of green chemistry. nih.gov

Flow Chemistry: Continuous-flow microreaction processes provide superior control over reaction parameters, enhance safety, and facilitate scalability. rsc.org This methodology is particularly advantageous for reactions that are hazardous or difficult to control in batch processes, such as nitration or other exothermic reactions.

Catalytic C-H Activation: Direct functionalization of carbon-hydrogen bonds represents a powerful and atom-economical approach to modify the core structure. This strategy could be employed to introduce new substituents onto the phenoxy or pyrimidine rings, allowing for fine-tuning of the molecule's steric and electronic properties without the need for pre-functionalized starting materials.

These advanced synthetic methods will be instrumental in creating novel analogs of this compound with diverse functionalities, paving the way for comprehensive SAR studies. nih.gov

Table 1: Comparison of Emerging Synthetic Strategies for Derivative Synthesis

| Strategy | Key Advantages | Potential Application for this compound |

|---|---|---|

| Multicomponent Reactions (MCRs) | High efficiency, complexity generation, reduced waste. rasayanjournal.co.in | Rapid generation of a diverse library by varying substituents on the pyrimidine core. |

| Microwave/Ultrasound Assistance | Reduced reaction times, higher yields, energy efficiency. powertechjournal.com | Accelerating key reaction steps like nucleophilic aromatic substitution or cross-coupling. |

| Flow Chemistry | Enhanced safety, scalability, precise process control. rsc.org | Safe and scalable production of the core scaffold and subsequent derivatization. |

| C-H Activation | High atom economy, novel functionalization pathways. | Direct introduction of functional groups onto the aromatic rings to modulate activity. |

Identification of Novel Biological Targets and Therapeutic Areas (Pre-Clinical Scope)

While the initial biological profile of this compound may be established, its full therapeutic potential remains to be unlocked. The pyrimidine scaffold is a well-known "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs, particularly in oncology. arabjchem.org Future pre-clinical research should aim to identify novel biological targets and expand the therapeutic indications for its derivatives.

Potential Therapeutic Areas and Targets:

Oncology: Pyrimidine derivatives have demonstrated significant anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. arabjchem.orgveterinaria.orgnih.gov Future studies should evaluate derivatives of this compound for their ability to modulate key cancer-related pathways. Specific targets of interest include:

Protein Kinases: As one of the most important classes of drug targets, protein kinases are frequently implicated in cancer progression. nih.govbenthamdirect.com Derivatives could be screened for inhibitory activity against kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs). veterinaria.org

Topoisomerase II: Some pyrimidine-based compounds have been found to act as topoisomerase II inhibitors, interfering with DNA replication in cancer cells. nih.gov

Apoptosis Induction: Investigating the ability of novel derivatives to induce programmed cell death (apoptosis) in cancer cells is a crucial research avenue. gsconlinepress.com

Inflammatory Diseases: The link between inflammation and various chronic diseases, including cancer, is well-established. nih.gov Morpholinopyrimidine derivatives have shown promise as anti-inflammatory agents by inhibiting the production of inflammatory mediators like nitric oxide (NO) and downregulating enzymes such as iNOS and COX-2. scispace.comrsc.org This suggests a potential therapeutic role in conditions like rheumatoid arthritis or inflammatory bowel disease.

Infectious Diseases: The pyrimidine core is essential for the synthesis of DNA and RNA, making it a target for antimicrobial agents. nih.gov Novel derivatives could be explored for their potential as antibacterial, antifungal, or antiviral agents. derpharmachemica.com

Table 2: Potential Pre-Clinical Therapeutic Areas and Biological Targets

| Therapeutic Area | Potential Biological Target(s) | Rationale |

|---|---|---|

| Oncology | Protein Kinases (e.g., EGFR, VEGFR-2), Topoisomerase II, Apoptosis Pathways. veterinaria.orgnih.gov | The pyrimidine scaffold is a common feature in many approved anticancer drugs. arabjchem.org |

| Inflammatory Disorders | iNOS, COX-2, Pro-inflammatory Cytokines. scispace.comrsc.org | Related pyrimidine structures have demonstrated potent anti-inflammatory activity. nih.gov |

| Infectious Diseases | DNA/RNA Synthesis, Essential Microbial Enzymes. | The pyrimidine ring is a fundamental biological building block, offering a target for antimicrobial development. nih.govderpharmachemica.com |

Integration with High-Throughput Screening Methodologies

The exploration of novel biological targets for derivatives of this compound will be significantly accelerated by the integration of high-throughput screening (HTS) methodologies. all-chemistry.com HTS allows for the rapid, automated testing of thousands of compounds against specific biological assays, enabling the efficient identification of "hits" with desired activity. ufl.edu

HTS Integration Strategies:

Target-Based Screening: This approach involves testing a library of derivatives against a specific, purified biological target, such as a protein kinase. nih.gov Various assay formats can be employed, including fluorescence-based assays that detect the production of ADP, a universal product of kinase reactions. nih.gov This method is highly effective for identifying potent and selective inhibitors.

Phenotypic Screening: In this strategy, compounds are tested for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. all-chemistry.com For example, a library of derivatives could be screened for their ability to kill cancer cells or inhibit T-cell proliferation. nih.gov This approach can uncover novel mechanisms of action and first-in-class drug candidates.

Library Development: A crucial component of any HTS campaign is a high-quality, diverse compound library. all-chemistry.comselleckchem.com The emerging synthetic strategies discussed in section 8.1 will be vital for generating a focused library of this compound derivatives for screening campaigns.

The combination of a structurally diverse library of derivatives with robust HTS platforms will be a powerful engine for discovering new lead compounds and expanding the therapeutic potential of this chemical scaffold. acs.org

Considerations for Scalability and Sustainability of Production Methodologies

For any promising lead compound to be translationally viable, its synthesis must be scalable and sustainable. Early consideration of these factors can prevent bottlenecks in later stages of drug development. The principles of green chemistry are becoming increasingly important in pharmaceutical manufacturing to reduce environmental impact and improve economic feasibility. rasayanjournal.co.innih.govbenthamdirect.com

Key Considerations:

Process Optimization: The initial synthetic route used for discovery may not be suitable for large-scale production. Research should focus on optimizing reaction conditions to maximize yield, minimize the number of steps, and reduce the use of hazardous reagents and solvents.

Green Chemistry Approaches: The synthesis of pyrimidine derivatives can be made more sustainable by incorporating methods such as:

Using safer, renewable, or biodegradable solvents. rasayanjournal.co.in

Employing catalytic processes to reduce waste. nih.govbenthamdirect.com

Designing solvent-free reactions. powertechjournal.com

Continuous Manufacturing: As mentioned, continuous-flow microreaction technology offers a safer, more efficient, and scalable alternative to traditional batch processing for certain chemical transformations, particularly for potentially hazardous reactions like nitration. rsc.org Developing a continuous-flow process for this compound and its key intermediates could be a significant step towards sustainable industrial production.

By integrating these considerations early in the research and development process, the path from a promising laboratory-scale compound to a viable pre-clinical candidate can be made significantly more efficient and sustainable.

Q & A

Basic: What are the optimal synthetic routes for preparing 2-(3-Bromophenoxy)-5-nitropyrimidine, and how can reaction parameters be systematically optimized?

Answer:

The synthesis typically involves coupling 3-bromophenol with a pre-functionalized pyrimidine precursor (e.g., 5-nitropyrimidin-2-ol) via nucleophilic aromatic substitution. Key parameters include:

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity .

- Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation .

- Catalysts : Anhydrous K₂CO₃ or Cs₂CO₃ improves phenoxide ion generation for efficient substitution .

For optimization, employ factorial design to screen variables (e.g., temperature, solvent ratio, catalyst loading) and identify interactions between parameters .

Basic: What purification techniques are recommended for isolating this compound with high purity?

Answer:

- Column chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate) to separate nitro- and bromo-containing byproducts .

- Recrystallization : Ethanol/water mixtures are effective for removing unreacted starting materials, given the compound’s moderate solubility in polar solvents .

- Purity validation : Confirm via HPLC (≥98% purity) using a C18 column and UV detection at 254 nm .

Basic: How should researchers characterize the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Answer:

- ¹H/¹³C NMR : Confirm substitution patterns by comparing aromatic proton signals (e.g., deshielded peaks for nitro and bromo groups) .

- HRMS : Validate molecular weight (expected m/z: ~284.98 for C₁₀H₆BrN₃O₃) .

- HPLC-MS : Detect trace impurities (e.g., dehalogenated byproducts) with a mobile phase of 0.1% formic acid in acetonitrile/water .

Advanced: How can regioselectivity be controlled during the functionalization of this compound for subsequent derivatization?

Answer:

- Directing effects : The nitro group at position 5 deactivates the pyrimidine ring, favoring electrophilic substitution at the bromophenoxy moiety .

- Cross-coupling : Use Pd-catalyzed Suzuki-Miyaura reactions to replace bromine with aryl/heteroaryl groups, optimizing ligand systems (e.g., XPhos) for selectivity .

- Protecting groups : Temporarily reduce the nitro group to an amine to alter reactivity patterns during multi-step syntheses .

Advanced: What methodologies are suitable for assessing the thermal and photolytic stability of this compound under varying storage conditions?

Answer:

- Thermogravimetric analysis (TGA) : Measure decomposition onset temperatures (typically >200°C for nitroaromatics) .

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Photostability testing : Use UV-Vis irradiation (ICH Q1B guidelines) to detect nitro-to-nitrito isomerization or bromine loss .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) when analyzing this compound derivatives?

Answer:

- 2D NMR (COSY, HSQC) : Assign ambiguous peaks by correlating proton and carbon shifts, especially for overlapping aromatic signals .

- Isotopic labeling : Synthesize deuterated analogs to distinguish solvent artifacts from true compound signals .

- Comparative analysis : Cross-reference with spectral databases of structurally similar compounds (e.g., 2-bromo-5-nitropyridine) .

Advanced: What experimental strategies can elucidate the mechanistic pathways of side reactions during the synthesis of this compound?

Answer:

- Kinetic studies : Monitor reaction progress via in-situ FTIR to detect intermediates (e.g., phenoxide ion formation) .

- Isotope effects : Use ¹⁵N-labeled nitro precursors to trace nitration pathways .

- Computational modeling : Apply DFT calculations to evaluate transition states and competing pathways (e.g., bromine vs. nitro group reactivity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.